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Welcome to the technical support center for Ertapenem stability-indicating method
development. As a Senior Application Scientist, | understand the unique difficulties associated
with this unstable carbapenem antibiotic. Ertapenem's susceptibility to hydrolysis and
dimerization presents significant analytical hurdles.[1][2] This guide is designed to provide
practical, field-proven insights to help you navigate these challenges, moving beyond simple
procedural lists to explain the causality behind experimental choices. Our goal is to empower
you to develop robust, reliable, and regulatory-compliant methods.

Frequently Asked Questions (FAQSs)

This section addresses high-level questions to provide a foundational understanding of the
core challenges in Ertapenem analysis.

Q1: What makes Ertapenem inherently difficult to work with in a lab setting?

Ertapenem is a 3-lactam antibiotic, and its core structure, the bicyclic 4:5 fused ring, is the
primary reason for its instability. This ring is highly susceptible to cleavage under various
conditions, particularly hydrolysis. Furthermore, Ertapenem'’s stability is highly dependent on
pH, temperature, and concentration.[3][4][5] In agueous solutions, it can readily degrade
through hydrolysis to form a ring-opened, inactive metabolite, or undergo bimolecular reactions
to form various dimers.[1][6] This inherent instability means that degradation can occur not just
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during stress studies, but also during sample preparation and analysis, demanding meticulous
control over experimental conditions.[1]

Q2: What are the primary degradation pathways | should expect to see for Ertapenem?
You should anticipate two main degradation routes:

e Hydrolysis: This is the cleavage of the B-lactam ring, resulting in the formation of a
pharmacologically inactive ring-opened derivative.[6] This is a major degradation pathway
under acidic, basic, and thermal stress.[1][7]

« Dimerization: In solution, especially at higher concentrations, Ertapenem molecules can
react with each other to form dimers and dehydrated dimers.[1][8] These are critical
impurities to monitor and resolve chromatographically.

Below is a simplified representation of these key degradation pathways.
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Caption: Key degradation pathways of Ertapenem.
Q3: Why is a 'stability-indicating’ method so critical for Ertapenem?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately
guantify the drug substance without interference from its degradation products, impurities, or
excipients.[9] For a highly unstable drug like Ertapenem, this is hon-negotiable for several
reasons:
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o Safety and Efficacy: The method must prove that the measured decrease in the active
pharmaceutical ingredient (API) is directly related to its degradation, ensuring that patient
safety and drug efficacy are not compromised.[9]

e Regulatory Compliance: Global regulatory bodies, including the ICH and FDA, mandate the
use of validated stability-indicating methods for drug stability studies to establish a product's
shelf-life and storage conditions.[9][10][11]

o Accurate Quantification: A significant challenge with Ertapenem is that its major degradation
products can have different UV response factors compared to the parent API.[1][12] A simple
method might misquantify these impurities. A true SIM ensures specificity, allowing for
accurate measurement of both the API and its degradants.

Q4: What are the essential ICH guidelines | need to follow for this work?

The International Council for Harmonisation (ICH) provides the primary framework. Key
guidelines include:

e ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline
outlines the core principles of stability testing, including the conditions for long-term,
intermediate, and accelerated studies.[10]

e |ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides the
standards for assessing the light sensitivity of the drug.[10]

e ICH Q2(R1): Validation of Analytical Procedures: This details the parameters required to
validate your analytical method, including specificity, accuracy, precision, linearity, and
robustness.[11]

Forced degradation (stress testing) is a central component of these guidelines, used to identify
likely degradation products and demonstrate the specificity of your analytical method.[9][10]

Troubleshooting Guide: Common Experimental
Issues

This guide addresses specific problems you may encounter during method development,
providing causal explanations and actionable solutions.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5761119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761119/
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://hmrlabs.com/2024/04/08/ich-stability-testing-and-appropriate-validation-of-analytical-procedures/
https://academic.oup.com/chromsci/article-pdf/44/3/132/1303577/44-3-132.pdf
https://pubmed.ncbi.nlm.nih.gov/16620508/
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://hmrlabs.com/2024/04/08/ich-stability-testing-and-appropriate-validation-of-analytical-procedures/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761119/
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Problem: My Ertapenem peak is tailing excessively (Tailing Factor > 2). What are the likely
causes and solutions?

o The Cause: Peak tailing for Ertapenem is a common issue.[1] It often stems from secondary
interactions between the analyte and the stationary phase, particularly with residual silanols
on silica-based columns. Ertapenem's multiple ionizable groups can exacerbate this effect.
Another cause can be column overload if the sample concentration is too high.

e The Solution:

o Optimize Mobile Phase pH: Ensure the mobile phase pH is well-controlled. A phosphate
buffer at a pH between 6.5 and 8.0 is often a good starting point.[1][7] This helps maintain
a consistent ionization state for Ertapenem and minimizes unwanted silanol interactions.

o Select an Appropriate Column: Consider using a high-purity, end-capped C18 column or,
as has been shown to be effective, a Phenyl column.[1][13] Phenyl phases offer different
selectivity and can sometimes reduce tailing for specific compounds.

o Check Sample Concentration: Dilute your sample to ensure you are not overloading the
column.

o System Check: Rule out instrumental issues by checking for dead volume in fittings or a
partially blocked column frit.

Problem: | am not seeing good resolution between Ertapenem and its dimer impurities. How
can | improve separation?

e The Cause: Dimer impurities are structurally similar to the parent drug and can be difficult to
separate, often co-eluting or appearing as shoulders on the main peak.[1] Achieving the
resolution required by system suitability criteria (often >2) can be challenging.[1]

e The Solution:

o Switch to Gradient Elution: Isocratic methods may lack the power to resolve these closely
related species. A gradient elution, typically with a phosphate buffer as Aqueous Phase A
and acetonitrile as Organic Phase B, is highly recommended.[1][12] Start with a low
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percentage of acetonitrile and gradually increase the concentration to elute the more
retained dimers after the main Ertapenem peak.

o Adjust Mobile Phase pH: Small changes in pH can alter the ionization and retention of
both Ertapenem and its dimers, potentially improving resolution. Systematically evaluate a
pH range (e.g., 6.0 to 8.0).

o Lower the Column Temperature: Running the column at ambient or slightly below ambient
temperature can sometimes enhance resolution, although this may increase run time and
backpressure.

o Evaluate Different Stationary Phases: If a C18 column is not providing adequate
separation, a Phenyl or a different selectivity C18 column (e.g., with a different ligand
density or end-capping) could provide the necessary resolving power.
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Caption: Troubleshooting workflow for poor chromatographic resolution.
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Problem: My sample shows significant degradation before the analysis is complete. How can |
improve in-process stability?

e The Cause: Ertapenem'’s instability in solution is a primary challenge.[1] Samples left at room
temperature in an autosampler for several hours can show considerable degradation,
leading to inaccurate results. The degradation rate is often concentration-dependent, with
higher concentrations degrading faster.[5]

e The Solution:

o Refrigerate the Autosampler: Use an autosampler with temperature control set to a low
temperature, typically 5°C. This is the most effective way to minimize degradation during a
long analytical sequence.[1]

o Minimize Time in Solution: Prepare samples immediately before placing them in the
autosampler and plan your sequence to minimize the time the last sample waits for
injection.

o Use a Stabilizing Diluent: While water is a common diluent, some studies have evaluated
buffered solutions.[1] A buffer at a neutral pH (e.g., a 20mM MOPS solution at pH 7.0) can
provide a more stable environment than unbuffered water.[1]

o Work with Lower Concentrations: If permissible by the method's sensitivity, using lower
concentrations of Ertapenem can slow the rate of degradation, particularly dimerization.[5]

Problem: My mass balance in forced degradation studies is poor (<95%). What could be the

reason?

e The Cause: A poor mass balance suggests that not all degradation products are being
accounted for. This can happen for several reasons:

o Some degradants do not have a chromophore and are therefore invisible to the UV
detector.

o Degradants are strongly retained and do not elute from the column during the run.
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o The UV response factors of the degradants are significantly different from the parent drug,
leading to inaccurate quantification.[1][12]

o The API or degradants have precipitated out of solution.

e The Solution:

o Use a Photodiode Array (PDA) Detector: A PDA detector is essential. It allows you to
check for peak purity and identify the presence of co-eluting peaks.[1] It also helps in
comparing UV spectra to see if degradant peaks are spectrally different from the parent
drug.

o Extend Gradient Run Time: Add a high-organic, column-flushing step at the end of your
gradient to ensure all components have eluted.

o Change Detection Wavelength: Analyze your samples at different wavelengths to see if
other impurities become visible.

o Use Mass Spectrometry (LC-MS): If available, LC-MS is the definitive tool to search for
non-chromophoric or unexpected degradation products to achieve a better mass balance.

o Determine Relative Response Factors (RRF): For accurate quantification, the RRF for
major degradation products must be determined. This often requires isolating the
impurities, confirming their structure, and analyzing them at known concentrations.[12]

Key Experimental Protocols & Data
Protocol 1: Recommended Forced Degradation Conditions
Forced degradation (stress testing) is performed to demonstrate the specificity of the method

by generating the likely degradation products.[9] The goal is to achieve a target degradation of
5-20%.[14]
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. Reagent / Typical Duration & Expected Primary
Stress Condition .
Condition Temperature Degradants
) ) ) Ring-opened
Acid Hydrolysis 0.1 M HCI 17 hours at ambient
product[1][7]
Significant levels of
_ ) ring-opened product
Base Hydrolysis 0.1 M NaOH 7.5 hours at ambient

and other
degradants[1][15]

Oxidation

0.03% - 3% H20:2

2-4 hours at 5°C to

ambient

Various oxidative
degradants[1][15]

Thermal Degradation

80°C (in solution) or
105°C (solid)

60-80 minutes
(solution) / 24 hours
(solid)

Ring-opened product,
dimers, ethanolysis
products[1][3]

Photolytic

Degradation

ICH-compliant light
chamber (UV/Vis)

6 hours (or 1.2 million

lux hours)

Photolytic
degradants[1][9]

Note: These conditions are starting points. You must adjust the duration, temperature, or

reagent concentration to achieve the target degradation for your specific drug product.

Neutralize acidic and basic samples to a pH of ~7 before injection to prevent damage to the

column.[1]

Protocol 2: Baseline HPLC Method & System Suitability

This protocol provides a validated starting point for your method development.

Table 2: Typical HPLC Parameters for Ertapenem Analysis
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Parameter Recommended Setting Rationale

) ) Phenyl phase provides good
Inertsil Phenyl or equivalent .
Column selectivity for Ertapenem and
(e.g., 150 x 4.6 mm, 5 um) )
its degradants.[1]

) 20 mM Sodium Phosphate Provides buffering capacity to
Mobile Phase A o
Buffer maintain a stable pH.

Common organic modifier for
Mobile Phase B Acetonitrile reversed-phase

chromatography.

Balances analyte retention and

pH (Agqueous) 8.0 (Adjusted with NaOH) N
stability.[1]
Necessary to resolve the main
Elution Mode Gradient peak from multiple degradation
products.[1]
) Provides optimal efficiency for
Flow Rate 1.0 - 1.3 mL/min
a 4.6 mm ID column.[7][16]
A controlled temperature
Column Temperature Ambient (~25°C) ensures reproducible retention
times.
Wavelength of good
Detection UV at 298 nm absorbance for Ertapenem.[7]
[17]
o Standard volume to avoid
Injection Volume 10- 20 pL

column overload.

Diluent 10 mM MOPS buffer (pH 7.0) A buffered diluent can improve
iluen
or Water sample stability.[1]

System Suitability Test (SST) Criteria: Before running any samples, ensure your system meets
these criteria to guarantee data integrity.

» Tailing Factor: The tailing factor for the Ertapenem peak should be < 2.0.[1]

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://academic.oup.com/chromsci/article-pdf/44/3/132/1303577/44-3-132.pdf
https://academic.oup.com/chromsci/article-pdf/44/3/132/1303577/44-3-132.pdf
https://academic.oup.com/chromsci/article-pdf/44/3/132/1303577/44-3-132.pdf
https://www.researchgate.net/publication/6873937_Stability_of_ertapenem_in_aqueous_solutions
https://jst.org.in/index.php/pub/article/download/38/30/62
https://www.researchgate.net/publication/6873937_Stability_of_ertapenem_in_aqueous_solutions
https://www.researchgate.net/publication/280170808_A_Critical_Review_of_Analytical_Methods_for_Determination_of_Ertapenem_Sodium
https://academic.oup.com/chromsci/article-pdf/44/3/132/1303577/44-3-132.pdf
https://academic.oup.com/chromsci/article-pdf/44/3/132/1303577/44-3-132.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e Resolution: The resolution between the Ertapenem peak and the closest eluting impurity
(e.g., Dimer Il) should be > 2.0.[1]

e Precision: The relative standard deviation (RSD) for peak area from five replicate injections
of a standard solution should be < 2.0%.

References
e Sajonz, P.,, Wu, Y., et al. (2006). Challenges in the Analytical Method Development and

Validation for an Unstable Active Pharmaceutical Ingredient.

e Jain, D., et al. Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk
Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]

o Cielecka-Piontek, J., et al. Stability of ertapenem in aqueous solutions. ResearchGate. [Link]
» National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem. [Link]

o Walker, S. E., et al. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials
or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy. [Link]

e Al-Haydar, M. (2014). Effect of buffer solutions on the degradation of ertapenem in agueous
solution. Kerbala Journal of Pharmaceutical Sciences. [Link]

e Sajonz, P., et al. (2001). Preparation, isolation, and characterization of dimeric degradation
products of the 13-methylcarbapenem antibiotic, ertapenem. Journal of Liquid
Chromatography & Related Technologies. [Link]

o Semantic Scholar. (2006). Challenges in the analytical method development and validation
for an unstable active pharmaceutical ingredient. [Link]

e De Souza, J., et al. (2014). A Critical Review of Analytical Methods for Determination of
Ertapenem Sodium. ResearchGate. [Link]

e Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating
studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

e ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International
Council for Harmonisation. [Link]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://academic.oup.com/chromsci/article-pdf/44/3/132/1303577/44-3-132.pdf
https://www.researchgate.net/publication/281324706_Development_of_Stability_Indicating_RP-HPLC_Method_for_Ertapenem_in_Bulk_Drug_and_Pharmaceutical_Dosage_Form
https://www.researchgate.net/publication/24219468_Stability_of_ertapenem_in_aqueous_solutions
https://pubchem.ncbi.nlm.nih.gov/compound/Ertapenem
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414073/
https://www.researchgate.net/publication/309424362_Effect_of_buffer_solutions_on_the_degradation_of_ertapenem_in_aqueous_solution
https://www.tandfonline.com/doi/abs/10.1081/JLC-100107352
https://www.semanticscholar.org/paper/Challenges-in-the-analytical-method-development-Sajonz-Wu/225c57b7713d39f4083a2139046c823055375525
https://www.researchgate.net/publication/281283627_A_Critical_Review_of_Analytical_Methods_for_Determination_of_Ertapenem_Sodium
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5761049/
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o Al-Haydar, M., et al. (2016). Effect of buffers on the ertapenem stability in aqueous solution.
ResearchGate. [Link]

« HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
[Link]

e PubMed. (2006). Challenges in the analytical method development and validation for an
unstable active pharmaceutical ingredient. [Link]

e ResearchGate. (2006). Challenges in the Analytical Method Development and Validation for
an Unstable Active Pharmaceutical Ingredient. [Link]

e Boston Analytical. (2020). ICH Stability Testing and Method Development. YouTube. [Link]

o Cielecka-Piontek, J., et al. (2011). Recent Advances in Stability Studies of Carbapenems.
Bentham Science Publishers. [Link]

e Nicolau, D. P., & Kuti, J. L. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature.
The Canadian Journal of Hospital Pharmacy. [Link]

o Deepak, J., et al. (2015). Stability indicating RP-HPLC method development for analysis of
Ertapenem in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

o Kumar, V., et al. (2023). Forced Degradation in Pharmaceuticals — A Regulatory Update.
LinkedIn. [Link]

e Sivanadh, M. (2017). New Validated RP-HPLC Method For The Estimation of Ertapenem In
Pharmaceutical Formulation. Journal of Science & Technology. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. academic.oup.com [academic.oup.com]

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.researchgate.net/publication/309424362_Effect_of_buffers_on_the_ertapenem_stability_in_aqueous_solution
https://hmrlabs.com/ich-stability-testing-and-appropriate-validation-of-analytical-procedures/
https://pubmed.ncbi.nlm.nih.gov/16548123/
https://www.researchgate.net/publication/7177579_Challenges_in_the_Analytical_Method_Development_and_Validation_for_an_Unstable_Active_Pharmaceutical_Ingredient
https://www.youtube.com/watch?v=R9Y42g1Jg1Y
https://www.benthambooks.com/library/chemistry/advances-in-organic-chemistry-vol-2/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4622359/
https://www.researchgate.net/publication/281324706_Stability_indicating_RP-HPLC_method_development_for_analysis_of_Ertapenem_in_bulk_drug_and_pharmaceutical_dosage_form
https://www.linkedin.com/pulse/forced-degradation-pharmaceuticals-regulatory-update-vinay-kumar/
https://www.jst.org.in/assets/files/uploads/2_jst_17_111.pdf
https://www.benchchem.com/product/b601477?utm_src=pdf-custom-synthesis
https://academic.oup.com/chromsci/article-pdf/44/3/132/1303577/44-3-132.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

2. benthamdirect.com [benthamdirect.com]

3. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and
23°C - PMC [pmc.ncbi.nim.nih.gov]

. researchgate.net [researchgate.net]

. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
. Ertapenem | C22H25N307S | CID 150610 - PubChem [pubchem.ncbi.nim.nih.gov]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

© oo N oo 0 b

. Development of forced degradation and stability indicating studies of drugs—A review -
PMC [pmc.ncbi.nlm.nih.gov]

10. database.ich.org [database.ich.org]
11. hmrlabs.com [hmrlabs.com]

12. Challenges in the analytical method development and validation for an unstable active
pharmaceutical ingredient - PubMed [pubmed.ncbi.nim.nih.gov]

13. [PDF] Challenges in the analytical method development and validation for an unstable
active pharmaceutical ingredient. | Semantic Scholar [semanticscholar.org]

..............

15. researchgate.net [researchgate.net]
16. jst.org.in [jst.org.in]
17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Ertapenem Stability-
Indicating Method Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601477#common-challenges-in-ertapenem-stability-
indicating-method-development]

Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601477?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

